chemical structure and properties of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
chemical structure and properties of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
An In-depth Technical Guide to 1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological effects, including antihypertensive, anti-inflammatory, and anticancer properties.[2][3] The introduction of a sulfonyl group, such as a mesitylsulfonyl moiety, can significantly modulate a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, a compound with considerable potential for further investigation. Due to the limited availability of direct experimental data for this specific molecule in the current literature, this document presents a scientifically-grounded guide based on established chemical principles and data from closely related analogues.
Chemical Structure and Predicted Properties
The molecular structure of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole combines a 2-phenyl-4,5-dihydro-1H-imidazole core with a mesitylsulfonyl group attached to one of the nitrogen atoms.
Caption: Chemical structure of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole.
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₀N₂O₂S |
| Molecular Weight | 328.43 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| LogP (Predicted) | ~3.5-4.5 |
Proposed Synthesis
A plausible synthetic route to 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves a two-step process: the formation of the 2-phenyl-4,5-dihydro-1H-imidazole precursor, followed by its N-sulfonylation.
Caption: Proposed synthetic workflow.
Step-by-Step Proposed Synthesis Protocol
Part 1: Synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole
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Reaction Setup: To a round-bottom flask, add benzonitrile (1.0 eq), ethylenediamine (1.1 eq), and a catalytic amount of a sulfur-based catalyst like carbon disulfide or p-toluenesulfonic acid.
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Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-phenyl-4,5-dihydro-1H-imidazole.
Part 2: Synthesis of 1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Reaction Setup: Dissolve 2-phenyl-4,5-dihydro-1H-imidazole (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and stir.
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Addition of Sulfonylating Agent: Slowly add a solution of mesitylsulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, as indicated by TLC.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Spectroscopic Characterization
The structural confirmation of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole would rely on a combination of spectroscopic techniques.[4] The following are the predicted key features:
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | - Aromatic protons of the phenyl group: multiplet around δ 7.2-7.6 ppm. - Aromatic protons of the mesityl group: singlet around δ 6.9 ppm. - Methylene protons of the dihydroimidazole ring: two triplets around δ 3.5-4.5 ppm. - Methyl protons of the mesityl group: two singlets around δ 2.3 and 2.6 ppm. |
| ¹³C NMR | - Imine carbon (C=N): δ 160-170 ppm. - Aromatic carbons: δ 120-150 ppm. - Methylene carbons of the dihydroimidazole ring: δ 45-55 ppm. - Methyl carbons of the mesityl group: δ 20-25 ppm. |
| IR (cm⁻¹) | - S=O stretching (sulfonyl group): two strong bands around 1350 and 1160 cm⁻¹. - C=N stretching (imidazoline ring): medium to strong band around 1600 cm⁻¹. - Aromatic C-H stretching: above 3000 cm⁻¹. - Aliphatic C-H stretching: below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Expected molecular ion peak (M⁺) at m/z = 328. - High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
Potential Biological Activities and Applications
The biological profile of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is yet to be determined. However, based on the activities of related compounds, several areas of investigation are warranted.
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Antihypertensive and Adrenergic Receptor Activity: Many 2-imidazoline derivatives interact with imidazoline and α-adrenergic receptors, leading to antihypertensive effects.[5][6]
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Anti-inflammatory Properties: Imidazole-containing compounds have been reported to possess anti-inflammatory activity.[7]
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Anticancer Potential: The 2-imidazoline scaffold has been explored for its anticancer properties.[2][8] The addition of the bulky and lipophilic mesitylsulfonyl group could influence the compound's interaction with biological targets and its pharmacokinetic properties.
The N-sulfonylation of the imidazoline ring is expected to alter the electron density and steric environment of the molecule, which could lead to novel biological activities or a modified selectivity profile compared to the unsubstituted parent compound.
General Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Conclusion
References
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Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. (2003). PubMed. Retrieved from [Link]
- Sharma, G. K., Singh, G. P., Bhardwaj, H., Singh, M. P., & Mishra, A. P. (2024). Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. Asian Journal of Chemistry, 36, 2019-2024.
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Synthesis and biological evaluation of some imidazoline derivatives. (2020). ResearchGate. Retrieved from [Link]
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Kornicka, A., et al. (2009). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. Retrieved from [Link]
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- Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. (2019). Journal of Global Pharma Technology, 11(09), 1-8.
- One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. (2014). RSC Advances, 4(28), 14361-14367.
- Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (2020). RSC Advances, 10(52), 31235-31243.
- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). Molecules, 29(12), 2894.
- N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (2015). Tetrahedron Letters, 56(10), 1259-1262.
- Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (2025). Molecules, 30(13), 2789.
- N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. (2025). Chemistry – A European Journal, 31(33), e202501206.
- Gupta, M., & Singh, P. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Indian Journal of Heterocyclic Chemistry, 28(3), 423-427.
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